4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4-5(8)6(10-9-4)7(12)11(2)3/h8H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEXOWLJEXKYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazine Derivatives with β-Keto Esters or Diketones
One of the most common and effective methods for synthesizing 4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide involves the cyclization of substituted hydrazines with β-keto esters or diketones under basic conditions. This approach leverages the nucleophilic attack of hydrazine derivatives on the carbonyl carbons, facilitating ring closure to form the pyrazole nucleus.
- Reagents: Substituted hydrazines (e.g., methylhydrazine), β-keto esters (e.g., ethyl acetoacetate), bases such as sodium ethoxide.
- Conditions: Reflux in ethanol or other suitable solvents, often under inert atmosphere to prevent oxidation.
- Mechanism: Initial formation of hydrazone intermediates followed by intramolecular cyclization and tautomerization to yield the pyrazole ring.
Functional Group Transformations to Introduce Amino and Carboxamide Groups
Following pyrazole ring formation, further functionalization is required:
- Amidation: Hydrolysis of ester groups to carboxylic acids, followed by amidation using amines such as dimethylamine with coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide.
- Methylation: Introduction of N,N-dimethyl groups is typically achieved via methylation reagents or by using methylated hydrazine precursors.
- Amino group introduction: The amino group at position 4 is generally retained or introduced through selective substitution reactions on the pyrazole ring.
Alternative Route: Cyclization of Hydrazones with α-Bromo Ketones
Another synthetic strategy involves the cyclization of hydrazones with α-bromo ketones, which can be followed by functional group modifications to install the amino and carboxamide substituents.
- Reagents: Hydrazones derived from aldehydes or ketones, α-bromo ketones.
- Conditions: Basic medium, reflux, often with sodium ethoxide or other bases.
- Advantages: This route can offer better control over substitution patterns and may be more amenable to scale-up.
Industrial Production Considerations
In industrial settings, the synthesis of this compound is optimized for large-scale production:
- Continuous flow reactors may be employed to improve reaction efficiency, heat transfer, and reproducibility.
- Purification: Multi-step purification including recrystallization and chromatographic techniques (e.g., silica gel chromatography) are critical to achieve high purity.
- Quality control: Spectroscopic methods such as NMR, mass spectrometry, and X-ray crystallography are routinely used to confirm identity and purity.
Summary Table of Preparation Methods
| Step | Methodology | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization of hydrazine + β-keto ester | Methylhydrazine, ethyl acetoacetate, NaOEt, reflux in ethanol | Formation of pyrazole ring core |
| 2 | Ester hydrolysis and amidation | Acid/base hydrolysis, dimethylamine, EDCI/HOBt coupling agents | Conversion to carboxamide functionality |
| 3 | Methylation | Methylating agents or methylated hydrazines | Installation of N,N-dimethyl groups |
| 4 | Alternative cyclization | Hydrazones + α-bromo ketones, base, reflux | Alternative pyrazole ring synthesis |
| 5 | Purification | Recrystallization, chromatography | High purity product for research/industry |
Research Findings and Analytical Validation
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR): Proton NMR typically shows methyl group signals between δ 2.5–3.5 ppm, and carboxamide protons resonate around δ 6.5–8.0 ppm, confirming substitution patterns.
- Mass Spectrometry (MS): Electrospray ionization time-of-flight (ESI-TOF) MS confirms molecular weight; for example, [M+H]+ ion at m/z 197.1 corresponds to C₈H₁₃N₅O.
- X-ray Crystallography: Provides definitive 3D structural confirmation, including the positions of amino and carboxamide groups and hydrogen-bonding networks.
Reaction Mechanism Insights
- The cyclization step proceeds via nucleophilic attack and ring closure, facilitated by base catalysis.
- Amidation involves activation of carboxylic acid intermediates by coupling agents, enabling efficient amide bond formation.
- Methylation steps are crucial for installing the N,N-dimethyl groups, impacting the compound's chemical behavior.
Chemical Reactions Analysis
Types of Reactions
4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro-pyrazole derivatives.
Reduction: Amino-pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Amino pyrazole derivatives have been extensively studied for their potential therapeutic effects. Key applications include:
- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives can inhibit cell growth in HepG2 (liver cancer), HeLa (cervical cancer), and A549 (lung cancer) cells, with IC50 values indicating effective doses for inhibition .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 | 54.25 | Inhibition of proliferation |
| HeLa | 38.44 | Inhibition of proliferation |
| A549 | 0.95 | Induction of autophagy |
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, potentially useful for treating inflammatory diseases .
Biochemical Research
In biochemical applications, 4-amino pyrazole serves as a valuable reagent and building block in synthetic chemistry:
- Enzyme Inhibition Studies : The compound is utilized in studies focusing on enzyme interactions, particularly those involving fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are pivotal in regulating cell proliferation and the cell cycle.
- Buffering Agent : Due to its buffering capabilities, it is employed in cell culture and other biochemical assays, enhancing the stability of pH-sensitive reactions .
Industrial Applications
The compound's unique properties also lend themselves to various industrial uses:
- Catalyst Development : In certain chemical processes, 4-amino pyrazole acts as a catalyst, facilitating reactions that produce more complex molecules.
- Material Science : Its chemical structure allows for the development of new materials with specific properties tailored for applications in coatings, adhesives, and other industrial products .
Case Studies
Several case studies highlight the diverse applications of 4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide:
- Anticancer Research : A study evaluated the efficacy of various pyrazole derivatives against cancer cells. The findings indicated that compounds similar to 4-amino pyrazole showed significant cytotoxicity across multiple cancer types, suggesting a potential pathway for drug development targeting specific tumors .
- Inflammation Models : Another investigation focused on the anti-inflammatory effects of the compound in animal models. Results demonstrated a marked reduction in inflammatory markers following treatment with 4-amino pyrazole derivatives, supporting its use in therapeutic formulations for inflammatory conditions .
Mechanism of Action
The mechanism of action of 4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In medicinal applications, it may act as an antagonist or agonist at receptor sites, influencing cellular responses and physiological processes .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxamide Derivatives
Structural and Substituent Variations
The following table summarizes key structural differences between the target compound and analogs from the literature:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (EWGs): Compounds like 3a (5-Cl) and SR141716A (5-Cl, 2,4-Cl₂) exhibit enhanced biological activity due to EWGs stabilizing the carboxamide group . Amino vs. Halogen: The 4-amino group in the target compound may improve solubility compared to halogenated analogs (e.g., 3a, 3b), which are more lipophilic . Methyl vs. Aryl: The N,N,5-trimethyl substitution in the target compound reduces steric hindrance compared to bulky aryl-substituted derivatives (e.g., 5g) .
Physicochemical Properties
- Spectral Data: IR Spectroscopy: The target compound lacks NO₂ stretches (seen in nitro-substituted analogs like ’s compound 21) but shows NH₂ and C=O vibrations . ¹H NMR: Methyl groups in the target compound resonate at ~2.6 ppm, comparable to methyl signals in 3a (δ 2.66 ppm) .
Biological Activity
4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group and carboxamide functional groups. This compound has been investigated for its biological activities, particularly as an enzyme inhibitor and in anticancer applications. This article reviews its biological activity, including mechanisms of action, synthesis methods, and case studies highlighting its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula: C7H12N4O
- Molecular Weight: Approximately 168.20 g/mol
- Functional Groups: Amino group, carboxamide group, and a pyrazole ring.
The presence of these functional groups enhances the compound's reactivity and biological activity, making it a valuable candidate for further research.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can bind to the active sites of various enzymes, inhibiting their activity and modulating biochemical pathways. This mechanism is crucial for its potential applications in treating diseases like cancer and inflammatory conditions.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. For instance:
- In vitro Studies: The compound was tested against various cancer cell lines using the MTT assay. It demonstrated significant inhibition of cell proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of 54.25% and 38.44%, respectively .
- Mechanistic Insights: The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase . Additionally, it has been associated with apoptosis induction in A549 lung cancer cells .
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory effects:
- Cytokine Inhibition: It inhibits the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated cells .
Synthesis Methods
Several synthesis methods have been reported for producing this compound:
- Conventional Methods: Traditional synthetic routes involve the reaction of appropriate pyrazole derivatives with amines and carboxylic acids under controlled conditions.
- Modern Techniques: Recent advancements include microwave-assisted synthesis which enhances yield and reduces reaction time.
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions under controlled temperatures (e.g., 50–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation. Key steps include condensation of pyrazole precursors with carboxamide derivatives. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Purity is validated using HPLC (>95%) and melting point analysis .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and methyl group configurations. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight. Infrared spectroscopy (IR) identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹). Complementary use of these techniques reduces structural ambiguity .
Q. How can researchers address solubility challenges in aqueous and organic solvents?
- Methodological Answer : Solubility can be enhanced using co-solvents (e.g., DMSO for aqueous buffers) or derivatization (e.g., hydrochloride salt formation). Solvent systems like ethanol-DCM (1:1) are effective for reaction media. Pre-solubility screening via turbidity assays in PBS (pH 7.4) or simulated biological fluids is recommended .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts during alkylation of the pyrazole core?
- Methodological Answer : Competing N- vs. O-alkylation pathways may arise due to steric hindrance or pH variations. Computational modeling (DFT calculations) can predict reactive sites, while LC-MS monitors intermediate formation. Adjusting base strength (e.g., K₂CO₃ vs. NaH) and reaction time minimizes side reactions .
Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo assays) be reconciled?
- Methodological Answer : Discrepancies may stem from metabolic instability or off-target effects. Use isotopic labeling (³H/¹⁴C) to track compound degradation. Pair in vitro assays (e.g., kinase inhibition) with pharmacokinetic profiling (plasma half-life, tissue distribution) to identify bioavailability bottlenecks .
Q. What computational strategies predict binding affinities to biological targets like kinases or GPCRs?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with active sites. MD simulations (AMBER/GROMACS) assess stability of ligand-protein complexes. Validate predictions with SPR (surface plasmon resonance) for binding kinetics (Kd, kon/koff) .
Q. How can regioselectivity challenges in functionalizing the pyrazole ring be overcome?
- Methodological Answer : Directed ortho-metalation (DoM) using organometallic reagents (e.g., LDA) enables selective substitution. Protecting groups (e.g., Boc on the amino group) direct reactivity to specific positions. Monitor regioselectivity via <sup>15</sup>N NMR or X-ray crystallography .
Q. What strategies isolate and characterize isomeric byproducts during synthesis?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. Dynamic NMR spectroscopy distinguishes rotational isomers. X-ray crystallography provides definitive structural confirmation. For tautomers, variable-temperature NMR (VT-NMR) tracks equilibrium shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
